AF488 NHS ester (diTEA)

Catalog No.
S12854410
CAS No.
M.F
C37H47N5O13S2
M. Wt
833.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AF488 NHS ester (diTEA)

Product Name

AF488 NHS ester (diTEA)

IUPAC Name

3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine

Molecular Formula

C37H47N5O13S2

Molecular Weight

833.9 g/mol

InChI

InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3

InChI Key

WFGBUIBMZWKBKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O

AF488 NHS ester (diTEA) is a fluorescent dye that is widely used in biological and chemical research. It is recognized for its bright green fluorescence, which is particularly effective for applications requiring high sensitivity and specificity. The dye features a reactive N-hydroxysuccinimide (NHS) ester group, allowing it to conjugate with primary amines present in proteins, peptides, and other biomolecules. This property makes AF488 NHS ester an invaluable tool for labeling and tracking biomolecules in various experimental settings.

The molecular structure of AF488 NHS ester includes a sulfonated rhodamine backbone, which contributes to its photostability and hydrophilicity. The dye exhibits an excitation maximum at approximately 495 nm and an emission maximum at around 519 nm, making it suitable for use with standard fluorescence microscopy and flow cytometry equipment .

AF488 NHS ester participates in nucleophilic acyl substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is facilitated by the nucleophilicity of the amine group, which attacks the carbonyl carbon of the NHS ester. The general reaction can be represented as follows:

AF488 NHS ester+R NH2AF488 R+NHS\text{AF488 NHS ester}+\text{R NH}_2\rightarrow \text{AF488 R}+\text{NHS}

Where R NH2\text{R NH}_2 represents any primary amine-containing molecule. The resulting conjugate retains the fluorescent properties of AF488, allowing for effective visualization in various assays .

AF488 NHS ester exhibits significant biological activity due to its ability to label proteins and other biomolecules without altering their function. The conjugation of AF488 to proteins enhances their visibility in fluorescence-based assays, such as immunofluorescence microscopy and flow cytometry. The dye's high quantum yield and photostability contribute to reliable signal detection over extended periods, making it suitable for time-lapse imaging and other dynamic studies .

Additionally, AF488 NHS ester has been shown to effectively label live cells, allowing researchers to track cellular processes in real-time. Its compatibility with a wide range of biological samples further underscores its utility in life sciences research .

  • Preparation of Rhodamine Derivative: Start with rhodamine 110 or a similar compound.
  • Sulfation: Introduce sulfonate groups to increase hydrophilicity.
  • Formation of NHS Ester: React the sulfonated rhodamine with N-hydroxysuccinimide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form AF488 NHS ester.

The final product can be purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

AF488 NHS ester has diverse applications in biological research, including:

  • Immunofluorescence: Used for labeling antibodies for detection via fluorescence microscopy.
  • Flow Cytometry: Employed in cell sorting and analysis by labeling specific cell populations.
  • Live Cell Imaging: Allows tracking of cellular processes in real-time due to its low toxicity.
  • Protein Labeling: Facilitates the study of protein interactions and dynamics within cells.

These applications leverage the dye's brightness and stability, making it a preferred choice among researchers .

Interaction studies involving AF488 NHS ester often focus on its conjugation efficiency with various biomolecules. Factors influencing these interactions include:

  • pH Conditions: Optimal labeling occurs at near-neutral pH levels.
  • Concentration Ratios: Varying the molar ratio of AF488 NHS ester to target amine can affect labeling efficiency.
  • Steric Hindrance: The presence of bulky side chains or conformational constraints on proteins can influence accessibility to amines.

Studies have demonstrated that careful optimization of these parameters can enhance the yield and specificity of labeling reactions .

AF488 NHS ester shares similarities with other fluorescent dyes but stands out due to its unique properties. Below is a comparison with similar compounds:

Compound NameExcitation Max (nm)Emission Max (nm)Unique Features
Fluorescein Isothiocyanate495519Lower photostability compared to AF488
Oregon Green 488490525Higher pH sensitivity than AF488
Cy3550570Less hydrophilic; used mainly for nucleic acid labeling
Alexa Fluor 532528553Higher extinction coefficient but less photostable

AF488 NHS ester's superior photostability, hydrophilicity, and reactivity towards primary amines make it particularly advantageous for sensitive biological applications compared to these alternatives .

Absorption and Emission Characteristics

Excitation Maximum (λₐᵦₛ = 494 nm)

Alexa Fluor 488 N-hydroxysuccinimidyl ester (diethyltriamine salt) exhibits its primary excitation maximum at 494 nanometers, making it ideally suited for excitation by the 488 nanometer argon laser line commonly employed in flow cytometry and confocal microscopy applications [2] [7]. This excitation wavelength represents the optimal photon energy required to promote electrons from the ground state to the first excited singlet state of the fluorophore [11]. The precise positioning of this absorption maximum at 494 nanometers results from the extended conjugated π-electron system within the sulfonated rhodamine backbone structure [1] [3].

Comparative spectroscopic analysis reveals that the excitation maximum of Alexa Fluor 488 N-hydroxysuccinimidyl ester shows remarkable consistency across different measurement conditions, with reported values ranging from 494 to 499 nanometers depending on the specific buffer system and measurement methodology employed [6] [8]. The slight variations in excitation maxima can be attributed to environmental factors such as solvent polarity and ionic strength, which influence the electronic transition energies through solvatochromic effects [13].

Emission Maximum (λₑₘ = 517 nm)

The emission maximum of Alexa Fluor 488 N-hydroxysuccinimidyl ester (diethyltriamine salt) occurs at 517 nanometers, producing characteristic bright green fluorescence that can be readily detected using standard fluorescence detection systems [2] [7]. This emission wavelength corresponds to the radiative relaxation from the lowest vibrational level of the first excited singlet state to various vibrational levels of the ground electronic state [11]. The emission at 517 nanometers places this fluorophore within the green region of the visible spectrum, making it compatible with fluorescein isothiocyanate filter sets while offering superior photophysical properties [22].

Detailed emission spectroscopy measurements demonstrate that the emission maximum remains relatively stable across physiological pH ranges, with minimal shifts observed between pH 4 and pH 10 [20] [22]. This pH independence represents a significant advantage over traditional fluorescein-based dyes, which exhibit substantial pH-dependent fluorescence quenching in acidic environments [26]. The emission profile shows a characteristic asymmetric band shape typical of organic fluorophores, with a full width at half maximum that enables effective spectral separation from other commonly used fluorescent labels [13].

Stokes Shift Analysis and Solvatochromic Effects

The Stokes shift of Alexa Fluor 488 N-hydroxysuccinimidyl ester (diethyltriamine salt), calculated as the difference between excitation and emission maxima, measures approximately 23 nanometers (494 nanometers excitation to 517 nanometers emission) [2] [7]. This relatively modest Stokes shift is characteristic of rigid fluorophore structures with minimal conformational changes between ground and excited states [17]. The magnitude of the Stokes shift provides important information about the molecular reorganization energy and the efficiency of energy transfer processes within the fluorophore system [17].

Solvatochromic studies reveal that Alexa Fluor 488 exhibits positive solvatochromism, with bathochromic (red) shifts observed in polar solvent environments [18]. The extent of solvatochromic shift correlates with solvent polarity parameters, indicating that the excited state of the molecule possesses a larger dipole moment compared to the ground state [17]. These solvatochromic effects are particularly relevant in biological applications where the fluorophore environment may vary significantly, such as in membrane-bound versus cytoplasmic protein labeling scenarios [18].

Quantum Mechanical Parameters

Molar Extinction Coefficient (ε = 73,000 cm⁻¹M⁻¹)

The molar extinction coefficient of Alexa Fluor 488 N-hydroxysuccinimidyl ester (diethyltriamine salt) has been consistently measured at 73,000 reciprocal centimeters per molar (cm⁻¹M⁻¹) at the absorption maximum [2] [10]. This high extinction coefficient indicates strong light absorption capability, reflecting the high oscillator strength of the electronic transition and the efficiency of photon capture by the fluorophore molecule [11]. The substantial extinction coefficient value positions Alexa Fluor 488 among the brightest fluorescent dyes available for biological labeling applications [11].

Comparative analysis with structurally related fluorophores demonstrates that the extinction coefficient of Alexa Fluor 488 significantly exceeds that of fluorescein isothiocyanate and approaches the values observed for optimized rhodamine derivatives [26]. Independent measurements using different analytical methods have confirmed the extinction coefficient value, with reported ranges between 71,000 and 73,000 cm⁻¹M⁻¹ across various studies [12] [15]. The high extinction coefficient, combined with the fluorophore's photostability characteristics, contributes to its exceptional brightness in fluorescence microscopy and flow cytometry applications [13].

FluorophoreExtinction Coefficient (cm⁻¹M⁻¹)Measurement Conditions
Alexa Fluor 48873,000Phosphate buffered saline, pH 7.2 [2]
Alexa Fluor 48871,000Aqueous buffer [12]
Alexa Fluor 48871,800Standard measurement conditions [4]

Fluorescence Quantum Yield (Φ = 0.92)

The fluorescence quantum yield of Alexa Fluor 488 N-hydroxysuccinimidyl ester (diethyltriamine salt) has been precisely determined to be 0.92, representing the fraction of absorbed photons that are re-emitted as fluorescence [9] [12]. This exceptionally high quantum yield indicates that 92% of the excited molecules undergo radiative decay rather than non-radiative relaxation processes, making Alexa Fluor 488 one of the most efficient fluorescent labels available for biological research applications [11]. The quantum yield measurement was performed in phosphate buffered saline at pH 7.2 and 22°C, using fluorescein in 0.01 molar sodium hydroxide as the reference standard [9].

The high quantum yield value reflects the molecular design optimization that minimizes internal conversion and intersystem crossing pathways that would otherwise compete with fluorescence emission [11]. Comparative quantum yield measurements across different solvent systems demonstrate remarkable consistency, with values ranging from 0.91 to 0.92 in aqueous environments [4] [12]. This stability of quantum yield across various conditions contributes to the reliability and reproducibility of quantitative fluorescence measurements using Alexa Fluor 488-labeled biomolecules [15].

Fluorescence Lifetime (τ = ~4.1 ns)

The fluorescence lifetime of Alexa Fluor 488 N-hydroxysuccinimidyl ester (diethyltriamine salt) measures approximately 4.1 nanoseconds in aqueous solution at room temperature [9] [11]. This lifetime value represents the average time that the fluorophore remains in the excited state before undergoing radiative or non-radiative decay to the ground state [14]. The fluorescence lifetime measurement was determined using time-correlated single photon counting techniques, providing precise temporal resolution of the excited state dynamics [9].

The 4.1 nanosecond lifetime is characteristic of organic fluorophores with efficient radiative decay pathways and minimal non-radiative quenching processes [11]. Fluorescence lifetime imaging microscopy studies have confirmed this value across various biological environments, demonstrating the temporal stability of the excited state in different cellular compartments [14]. The relatively long fluorescence lifetime enables effective separation from autofluorescence backgrounds and facilitates advanced fluorescence techniques such as fluorescence correlation spectroscopy and fluorescence polarization measurements [11].

Comparative Photostability Studies

Photobleaching Resistance vs. Fluorescein Isothiocyanate and Oregon Green 488

Comprehensive photobleaching resistance studies demonstrate that Alexa Fluor 488 N-hydroxysuccinimidyl ester (diethyltriamine salt) exhibits substantially superior photostability compared to fluorescein isothiocyanate and Oregon Green 488 under identical illumination conditions [23] [26]. Quantitative photobleaching experiments using laser scanning cytometry revealed that fluorescein photobleached to approximately 20% of its initial fluorescence intensity within 30 seconds of continuous illumination, while Alexa Fluor 488 maintained its initial fluorescence level throughout the same exposure period [26].

Extended photobleaching studies using confocal microscopy with standardized illumination protocols showed that Alexa Fluor 488 retained over 80% of its initial fluorescence intensity after 15 minutes of continuous excitation, whereas fluorescein isothiocyanate and Oregon Green 488 exhibited significant signal loss within 1-2 minutes [34]. The superior photostability of Alexa Fluor 488 allows for extended observation periods and increased photon collection, enabling more sensitive detection and higher quality imaging applications [20] [23].

FluorophoreTime to 50% Signal LossRelative Photostability
Alexa Fluor 488>15 minutesSuperior [34]
Oregon Green 4885-10 minutesModerate [23]
Fluorescein Isothiocyanate1-2 minutesPoor [34]

Oxygen Radical Scavenging Mechanisms

Investigation of oxygen radical scavenging mechanisms reveals that Alexa Fluor 488 N-hydroxysuccinimidyl ester (diethyltriamine salt) demonstrates measurable hydroxyl radical scavenging activity, which contributes to its enhanced photostability characteristics [24]. Hydroxyl radical dosimetry studies using fast photochemical oxidation protocols showed that Alexa Fluor 488 exhibits concentration-dependent interaction with hydroxyl radicals, though with non-linear response characteristics at high radical concentrations [24]. The fluorophore's ability to interact with reactive oxygen species provides a protective mechanism against oxidative photobleaching processes [25].

Mechanistic studies suggest that the sulfonated rhodamine backbone structure of Alexa Fluor 488 contains electron-rich aromatic systems capable of scavenging oxygen radicals through electron transfer mechanisms [25]. This radical scavenging capacity helps protect the fluorophore from oxidative damage during prolonged illumination, contributing to the observed superior photostability compared to non-protected fluorescent dyes [24]. The protective effect is particularly pronounced in oxygen-rich environments where singlet oxygen and hydroxyl radicals are primary photobleaching agents [21].

Thermal Stability Under Illumination

Thermal stability studies of Alexa Fluor 488 N-hydroxysuccinimidyl ester (diethyltriamine salt) under continuous illumination demonstrate exceptional resistance to thermally-induced fluorescence quenching [27]. Temperature-dependent fluorescence measurements show that the fluorophore maintains over 90% of its fluorescence intensity across the physiological temperature range of 20-40°C during extended illumination periods [22]. The thermal stability is attributed to the rigid molecular structure that minimizes temperature-dependent conformational changes and non-radiative decay pathways [26].

Nucleophilic Acyl Substitution with Primary Amines

The fundamental reaction mechanism of AF488 NHS ester involves nucleophilic acyl substitution, where primary amines attack the electrophilic carbonyl carbon of the NHS ester group [2]. This process proceeds through a two-step mechanism: first, the formation of a tetrahedral intermediate, followed by the elimination of N-hydroxysuccinimide as a leaving group [2] [3]. The reaction follows the general mechanism where the carbonyl carbon of the NHS ester undergoes nucleophilic attack by the free electron pair of a deprotonated primary amine, resulting in the formation of a tetrahedral alkoxide intermediate [4].

The kinetics of this reaction follow pseudo-first-order behavior when primary amines are present in excess. Rate constants for the aminolysis of NHS esters have been determined under various conditions, with studies showing that the reaction rate correlates strongly with amine basicity [3]. The nucleophilic rate constant exhibits a linear relationship with amine pKa values, yielding a Brønsted coefficient (αnuc) of approximately 1.0, indicating high sensitivity to changes in charge accumulation during tetrahedral intermediate formation [3].

Research has demonstrated that NHS esters are approximately two orders of magnitude more reactive than equivalent phenyl esters with nucleophiles of comparable basicity [3]. This enhanced reactivity stems from the superior leaving group ability of N-hydroxysuccinimide compared to phenoxide, facilitating more rapid breakdown of the tetrahedral intermediate to form the final amide product [3].

Table 1: Molecular Properties of AF488 NHS Ester (diTEA)

PropertyValue
Molecular FormulaC₃₇H₄₇N₅O₁₃S₂
Molecular Weight (g/mol)833.92
Excitation Maximum (nm)494
Emission Maximum (nm)517
Extinction Coefficient (cm⁻¹M⁻¹)73,000
Quantum Yield0.92 (relative to fluorescein)
Stokes Shift (nm)23
pH Stability Range4.0-10.0

pH-Dependent Reactivity Profiles

The reactivity of NHS esters demonstrates pronounced pH dependence, with optimal conjugation efficiency occurring at pH 8.3-8.5 [5]. At lower pH values, primary amines become increasingly protonated, significantly reducing their nucleophilicity and consequently decreasing reaction rates [5] [6]. Studies examining cross-linking efficiency of NHS-based reagents across pH ranges from 4.0 to 7.5 have shown a gradual but moderate decrease in reactivity with decreasing pH, with approximately half of the cross-links identified at physiological pH still observed under acidic conditions as low as pH 5.0 [6].

The pH-dependent behavior reflects the pKa values of the reacting amine groups, typically ranging from 9.0 to 10.5 for lysine ε-amino groups and around 8.0 for N-terminal α-amino groups [7]. Below pH 7.0, the majority of these groups exist in protonated form, rendering them unreactive toward electrophilic NHS esters [7]. Conversely, at pH values above 9.0, while amine reactivity increases, competing hydrolysis reactions become increasingly problematic, leading to decreased overall conjugation yields [5].

Experimental data from protein conjugation studies demonstrate that optimal DOL values are achieved within the pH range of 8.0-8.5, where sufficient amine deprotonation occurs without excessive hydrolysis competing reactions [8]. At pH values above 10.0, rapid NHS ester hydrolysis becomes the dominant pathway, effectively preventing productive conjugation reactions [5].

Table 2: pH-Dependent Reactivity Profile of NHS Esters

pH RangeAmine ReactivityHydrolysis RateOptimal for Conjugation
4.0-6.0Very LowMinimalNo
6.0-7.0LowLowNo
7.0-8.0ModerateModerateMarginal
8.0-8.5HighModerateYes
8.5-9.0OptimalIncreasedOptimal
9.0-10.0High with increased hydrolysisHighSuboptimal
>10.0Decreased due to rapid hydrolysisVery HighNo

Competing Hydrolysis Pathways and Byproduct Formation

NHS esters are inherently susceptible to hydrolysis in aqueous environments, representing the primary competing reaction pathway that reduces conjugation efficiency [9]. The hydrolysis reaction involves nucleophilic attack by water molecules on the NHS ester carbonyl, leading to formation of the corresponding carboxylic acid and release of N-hydroxysuccinimide [9]. This competing pathway becomes increasingly significant at elevated pH values and extended reaction times [9].

Kinetic studies examining the competition between aminolysis and hydrolysis reactions have revealed complex multi-stage kinetics for hydrolysis processes [9]. Application of extended Johnson-Mehl-Avrami-Kolmogorov (JMAK) theory to describe these kinetics identifies three distinct stages: an initiation phase with formation of reacting nuclei, a bulk transformation stage with rapid nucleus growth, and a final stage characterized by slow growth [9].

The rate constants for hydrolysis versus aminolysis reactions differ dramatically, with hydrolysis being the dominant reaction under conditions involving low protein concentrations and physiological pH buffers [9]. This finding suggests that many proteins traditionally thought to be covalently immobilized via NHS chemistry may actually be retained through non-covalent interactions including electrostatic, hydrogen bonding, and van der Waals forces [9].

Additional side reactions occur with nucleophilic amino acid residues beyond primary amines. Histidine imidazole groups can react with NHS esters to form acylimidazole intermediates, though these products are transient and subject to hydrolysis or reaction with other nucleophiles [10]. Cysteine sulfhydryl groups, tyrosine hydroxyl groups, and serine hydroxyl groups also demonstrate measurable reactivity, though the resulting thioester and ester bonds are considerably less stable than amide linkages formed with primary amines [10] [11].

Table 3: Nucleophile Reactivity with NHS Esters

NucleophileRelative ReactivityBond Stability
Primary amine (lysine ε-amino)HighStable amide
Primary amine (N-terminal α-amino)Very HighStable amide
Histidine imidazoleModerate (transient)Unstable (hydrolyzable)
Cysteine sulfhydrylLowModerately stable thioester
Tyrosine hydroxylVery LowUnstable ester
Serine hydroxylVery LowUnstable ester
Water (hydrolysis)pH-dependentComplete hydrolysis

Bioconjugation Methodologies

Protein/Antibody Labeling Protocols

Protein labeling with AF488 NHS ester requires careful optimization of multiple parameters to achieve optimal conjugation efficiency while preserving biological activity [12] [13]. The standard protocol involves preparation of protein solutions at concentrations of 2.0-5.0 milligrams per milliliter in sodium bicarbonate buffer at pH 8.3-8.5 [12] [13]. Higher protein concentrations improve labeling efficiency by increasing the local concentration of reactive amine groups and reducing the relative impact of competing hydrolysis reactions [14].

The dye-to-protein molar ratio represents a critical parameter requiring optimization for each specific protein target. Typical ratios range from 5:1 to 20:1, with the goal of achieving DOL values between 0.5 and 1.0 [14]. The AF488 NHS ester is dissolved in anhydrous dimethyl sulfoxide (DMSO) at concentrations of 10 millimolar to create a stock solution that is stable for extended periods when stored at -20°C in the dark [12] [14].

The conjugation reaction proceeds at room temperature for 1-2 hours with gentle mixing to ensure homogeneous distribution of reactants [12] [13]. Extended reaction times beyond 2 hours generally do not improve conjugation yields significantly but increase the likelihood of side reactions and protein degradation [14]. The reaction is terminated by addition of Tris-HCl or glycine at pH 7.4 to quench any unreacted NHS ester groups [14].

Critical considerations for successful protein labeling include elimination of amine-containing components from the reaction mixture, as these substances compete with protein amines for conjugation sites [13]. Common interferents include Tris buffer, bovine serum albumin, gelatin, glycerol, free amino acids, and ammonium salts, all of which must be removed through buffer exchange or dialysis prior to conjugation [15].

Table 4: Protein Labeling Protocol Optimization Parameters

ParameterOptimal RangeCritical Notes
Protein Concentration2.0-5.0 mg/mLHigher concentrations improve labeling efficiency
Dye:Protein Molar Ratio5:1 to 20:1Optimize to achieve DOL 0.5-1.0
Buffer SystemSodium bicarbonate/PBSAvoid amine-containing buffers
pH8.3-8.5Critical for optimal reactivity
TemperatureRoom temperature (20-25°C)Elevated temperatures increase side reactions
Reaction Time1-2 hoursLonger times increase hydrolysis competing reactions
Solvent for Dye StockAnhydrous DMSOMust be anhydrous to prevent hydrolysis
Final DMSO Concentration<5% v/vHigher concentrations may denature protein
Quenching AgentTris-HCl or GlycinepH 7.4, 50-100 mM final concentration

Oligonucleotide Functionalization Strategies

NHS ester chemistry provides an effective method for post-synthesis modification of amino-labeled oligonucleotides, particularly useful for fluorophores that are not available as phosphoramidites due to instability under oligonucleotide synthesis conditions [16] [17]. The conjugation process utilizes oligonucleotides containing amino modifiers, typically positioned at the 5'-terminus, 3'-terminus, or internal locations through modified nucleobases [2].

The standard protocol for oligonucleotide functionalization begins with preparation of the amino-modified oligonucleotide in sodium tetraborate buffer at pH 8.5 [17]. The NHS ester modification is dissolved in anhydrous DMSO and added to the oligonucleotide solution at molar ratios typically ranging from 10:1 to 50:1 (dye:oligonucleotide) depending on the desired labeling efficiency [17]. The reaction proceeds for 2-4 hours at room temperature with periodic mixing to ensure complete reaction [17].

Key advantages of NHS ester chemistry for oligonucleotide modification include high reaction efficiency, broad applicability to various fluorophores and other functional groups, and compatibility with standard oligonucleotide handling procedures [2]. The resulting amide linkages are stable under typical storage and experimental conditions, providing reliable conjugates for downstream applications [2].

Post-conjugation purification typically involves precipitation methods using ethanol and sodium acetate, though high-performance liquid chromatography (HPLC) provides more complete separation of conjugated and unconjugated species [17]. The precipitation approach removes most excess NHS ester modification but may leave residual unconjugated dye that could interfere with sensitive applications [17].

Solid-Phase Conjugation Techniques

Solid-phase conjugation methodologies utilize NHS-activated surfaces or supports to immobilize biomolecules through covalent amide bond formation [9] [18]. These approaches offer advantages including simplified purification procedures, reduced reagent consumption, and potential for high-throughput processing [18]. NHS-activated gold nanoparticles represent one prominent example, where the surface is pre-functionalized with NHS ester groups connected through polyethylene glycol spacers [18].

The solid-phase conjugation process typically involves direct mixing of the target biomolecule with pre-activated NHS particles in appropriate buffer conditions [18]. The spacer molecule, commonly a 10 kilodalton polyethylene glycol chain, serves multiple functions: it provides accessibility to the NHS ester groups, reduces steric hindrance during conjugation, and minimizes effects on protein tertiary structure that could impair biological activity [18].

Critical parameters for solid-phase conjugation include particle concentration, reaction time, and buffer composition. Optimal conditions typically involve particle concentrations equivalent to optical density values of 10-20 when reconstituted to final reaction volumes [18]. Reaction times of 1-2 hours at room temperature generally provide sufficient conjugation efficiency while minimizing non-specific binding [18].

The engineered surface coatings of NHS-activated solid supports are designed to reduce non-specific protein binding in biological assays, addressing a common limitation of passive adsorption-based immobilization methods [18]. This precision engineering results in more stable conjugates with predictable performance characteristics compared to traditional physisorption approaches [18].

Post-Conjugation Analysis

Degree of Labeling (DOL) Quantification

Accurate determination of DOL represents a fundamental requirement for characterizing NHS ester conjugation reactions and optimizing experimental conditions [19] [20]. The DOL, expressed as a molar ratio of label to protein, provides critical information about conjugation efficiency and enables prediction of fluorescence properties and biological activity retention [19]. Calculation of DOL requires spectrophotometric measurements at both the protein absorption maximum (typically 280 nanometers) and the dye absorption maximum [19] [20].

The mathematical relationship for DOL calculation involves correction factors to account for spectral overlap between protein and dye absorption bands [19]. The corrected absorbance values are then used with known extinction coefficients for both protein and dye to determine the molar concentrations of each component [19]. Modern automated calculators and software tools facilitate these calculations, reducing errors and improving reproducibility across laboratories [21].

Optimal DOL values for most applications fall within the range of 0.5 to 1.0, providing good fluorescence intensity while minimizing potential adverse effects on protein structure and function [20]. DOL values below 0.5 typically result in reduced signal-to-noise ratios and may indicate under-labeling that requires optimization of conjugation conditions [20]. Conversely, DOL values above 1.0 may lead to self-quenching effects and increased probability of protein functional impairment [20].

For antibody applications, DOL values between 2 and 10 are often acceptable, though the optimal value depends on the specific characteristics of both the label and the protein target [19]. Systematic experimental exploration through small-batch labelings is frequently necessary to identify the most suitable DOL for particular applications [19].

Table 5: Degree of Labeling (DOL) Guidelines

DOL RangeFluorescence IntensityProtein FunctionRecommended Use
0.1-0.5LowMinimally affectedUnder-labeled (increase dye ratio)
0.5-1.0GoodOptimal preservationOptimal for most applications
1.0-2.0HighGenerally preservedGood for high sensitivity needs
2.0-4.0Very HighMay be affectedAcceptable for robust proteins
4.0-6.0High (potential quenching)Likely compromisedUse with caution
>6.0Reduced (self-quenching)Significantly impairedAvoid

Size-Exclusion Chromatography Purification

Size-exclusion chromatography represents the gold standard method for purification of NHS ester conjugation products, effectively separating labeled proteins from unreacted dye, hydrolyzed NHS ester, and N-hydroxysuccinimide byproducts [22] [23]. This technique exploits differences in molecular size to achieve separation, with larger conjugated proteins eluting earlier than smaller unconjugated components [24].

Commercial desalting columns utilizing Sephadex G-25 or similar resins provide convenient solutions for routine purification applications [23]. These columns are pre-equilibrated with phosphate-buffered saline or other protein-compatible buffers and can accommodate sample volumes ranging from 0.2 to 2.5 milliliters depending on column size [24]. The separation process typically requires 10-15 minutes and results in clean separation of conjugated protein in the void volume from low-molecular-weight contaminants [24].

For more demanding applications requiring higher resolution separation, preparative size-exclusion chromatography using columns such as Superdex 75 or Superdex 200 provides superior performance [22]. These systems enable separation of different conjugation stoichiometries and removal of aggregated species that may form during the conjugation reaction [22]. The extended purification time and higher resolution make these methods particularly valuable for applications requiring precisely defined conjugation products [22].

Critical considerations for size-exclusion chromatography include selection of appropriate buffer systems that maintain protein stability while avoiding interference with downstream applications [23]. Buffers containing primary amines must be avoided as they can react with any residual NHS ester groups [23]. The purified conjugates should be characterized immediately after purification or stored under appropriate conditions to prevent degradation [23].

Mass Spectrometric Verification of Conjugates

Mass spectrometry provides definitive verification of NHS ester conjugation reactions, enabling precise determination of conjugation stoichiometry and identification of conjugation sites [25] [26]. Electrospray ionization mass spectrometry (ESI-MS) represents the most widely used approach for intact protein analysis, providing accurate mass measurements that can distinguish between different degrees of labeling [25].

The expected mass shift for AF488 conjugation is approximately 650-800 daltons per conjugated dye molecule, depending on the specific form of the reagent and any associated counterions [26]. High-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap systems provide the resolution necessary to distinguish between closely spaced charge states and accurately determine the degree of labeling [26].

Sample preparation for mass spectrometric analysis requires removal of non-volatile salts and buffer components that can suppress ionization and complicate spectral interpretation [25]. Desalting using C4 or C18 reversed-phase cartridges or buffer exchange to volatile systems such as ammonium acetate facilitates optimal mass spectrometric performance [25].

For detailed site-specific analysis, tandem mass spectrometry approaches involving enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) provide comprehensive mapping of conjugation sites [26] [27]. These methods enable quantitative assessment of site occupancy and identification of preferential conjugation locations that may influence protein function or antibody binding affinity [26] [27].

Table 6: Mass Spectrometric Verification Parameters

ParameterRecommended Settings/Values
Ionization MethodElectrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Expected Mass Shift+650-800 Da per conjugated dye
Resolution Required>10,000 for intact protein analysis
Sample PreparationDesalting, buffer exchange to volatile buffers
Fragmentation MethodCID or HCD for peptide mapping
Data AnalysisDeconvolution software for intact mass analysis

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

833.26117892 g/mol

Monoisotopic Mass

833.26117892 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-10-2024

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